N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole ring, a piperidine ring, and a cyclopropanesulfonamide group, making it a unique molecule with interesting chemical properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase and 5-lipoxygenase pathways .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with methyl isothiocyanate. The piperidine ring is then introduced via a nucleophilic substitution reaction with 1-bromo-3-chloropropane. Finally, the cyclopropanesulfonamide group is added through a sulfonation reaction using cyclopropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step, continuous flow reactors for the nucleophilic substitution, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanesulfonamide
- N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]ethanesulfonamide
- N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]propanesulfonamide
Uniqueness
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical properties such as increased rigidity and stability compared to its analogs with linear sulfonamide groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-11-4-7-14-15(9-11)22-16(17-14)19-8-2-3-12(10-19)18-23(20,21)13-5-6-13/h4,7,9,12-13,18H,2-3,5-6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDICNZFBPXEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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